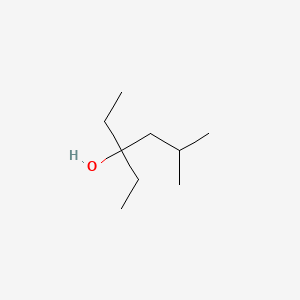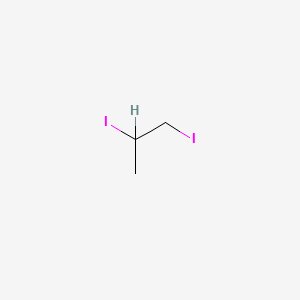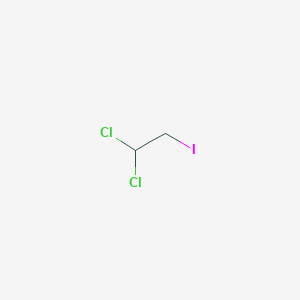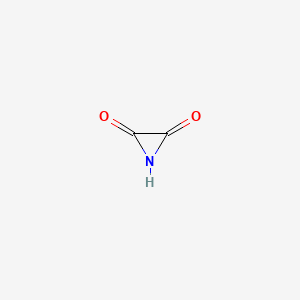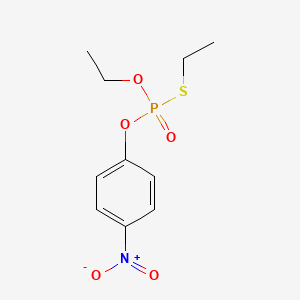
O,S-Diethyl O-(p-nitrophenyl) phosphorothioate
Übersicht
Beschreibung
O,S-Diethyl O-(p-nitrophenyl) phosphorothioate is an organophosphorus compound widely recognized for its use as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. The compound is characterized by its chemical structure, which includes a phosphorothioate group bonded to a p-nitrophenyl group, making it a potent inhibitor of acetylcholinesterase, an enzyme critical for nerve function in insects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O,S-Diethyl O-(p-nitrophenyl) phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with p-nitrophenol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures the consistent quality of the product. The industrial process also incorporates purification steps, such as distillation and recrystallization, to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
O,S-Diethyl O-(p-nitrophenyl) phosphorothioate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the compound hydrolyzes to form p-nitrophenol and diethyl phosphorothioic acid.
Oxidation: The compound can be oxidized to form its corresponding oxon derivative, which is even more potent as an acetylcholinesterase inhibitor.
Substitution: Nucleophilic substitution reactions can occur, where the p-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent
Oxidation: Oxidizing agents like hydrogen peroxide or peracids
Substitution: Nucleophiles such as thiols or amines, often in the presence of a base
Major Products Formed
Hydrolysis: p-Nitrophenol and diethyl phosphorothioic acid
Oxidation: this compound oxon
Substitution: Various substituted phosphorothioates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
O,S-Diethyl O-(p-nitrophenyl) phosphorothioate has several applications in scientific research:
Chemistry: Used as a model compound to study the kinetics and mechanisms of phosphorothioate hydrolysis and oxidation reactions.
Biology: Employed in studies investigating the inhibition of acetylcholinesterase and its effects on nerve function.
Medicine: Research into antidotes and treatments for organophosphorus poisoning often involves this compound.
Industry: Utilized in the development of new insecticides and pesticides with improved efficacy and safety profiles.
Wirkmechanismus
The primary mechanism of action of O,S-Diethyl O-(p-nitrophenyl) phosphorothioate involves the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves, muscle paralysis, and eventually, the death of the insect. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathways involved are those related to neurotransmission and nerve function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Parathion: O,O-Diethyl O-(4-nitrophenyl) phosphorothioate
Methyl Parathion: O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate
Sumithion: O,O-Dimethyl O-(4-nitro-m-tolyl) phosphorothioate
Uniqueness
O,S-Diethyl O-(p-nitrophenyl) phosphorothioate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of activity and potency, making it suitable for specific applications in pest control and scientific research.
Eigenschaften
IUPAC Name |
1-[ethoxy(ethylsulfanyl)phosphoryl]oxy-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5PS/c1-3-15-17(14,18-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWJTLLALYACOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975103 | |
| Record name | O,S-Diethyl O-(4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-88-6 | |
| Record name | Phosphorothioic acid, O,S-diethyl O-(4-nitrophenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorothioic acid, O,S-diethyl-O-(p-nitrophenyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,S-Diethyl O-(4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




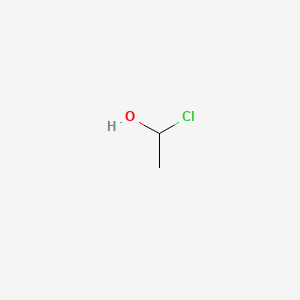
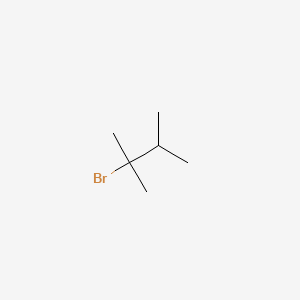
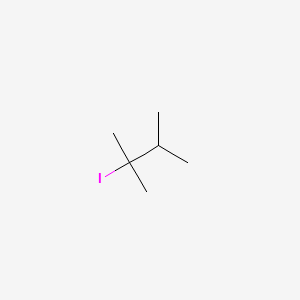

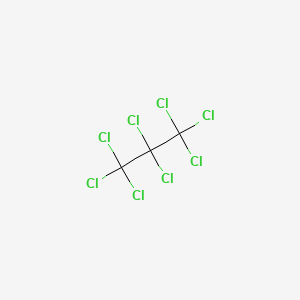

![1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene](/img/structure/B3344094.png)
